molecular formula C23H20BrNO3S B2544819 4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 494826-30-1

4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B2544819
CAS No.: 494826-30-1
M. Wt: 470.38
InChI Key: OXGDOACFLFJOIF-UHFFFAOYSA-N
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Description

4-Bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydronaphthobenzofuran core substituted with a bromophenylsulfonamide group. Its molecular formula is C22H16BrNO4S (molecular weight: 470.34 g/mol), with a CAS registry number 406474-45-1 .

Properties

IUPAC Name

4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO3S/c1-14-6-11-22-19(12-14)20-13-21(17-4-2-3-5-18(17)23(20)28-22)25-29(26,27)16-9-7-15(24)8-10-16/h2-5,7-10,13-14,25H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGDOACFLFJOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using reagents like zinc amalgam and hydrochloric acid.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position of the benzenesulfonamide group is a prime site for substitution reactions. Electron-withdrawing effects from the sulfonamide group activate the aryl bromide toward nucleophilic attack.

Reaction TypeConditionsProductsYieldSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives70–85%
Buchwald-Hartwig aminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°CAryl amines65–78%
HydrolysisNaOH (aq.), EtOH, refluxPhenol derivative~60%

Key Findings :

  • Bromine substitution is favored under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl or amine groups .

  • Steric hindrance from the tetrahydronaphthobenzofuran group may necessitate prolonged reaction times or elevated temperatures .

Sulfonamide Reactivity

The sulfonamide group (–SO₂NH–) participates in hydrogen bonding and acid-base chemistry. Its reactivity is modulated by the electron-deficient aromatic system.

Reaction TypeConditionsProductsNotesSource
AlkylationK₂CO₃, DMF, alkyl halide, 60°CN-alkylated sulfonamidesLimited by steric bulk
HydrolysisH₂SO₄ (conc.), ΔSulfonic acid + amineRequires harsh conditions
CyclizationPOCl₃, DCM, 0°C → rtSulfonamide-based heterocyclesForms 5–7 membered rings

Key Findings :

  • N-Alkylation is feasible but hindered by the bulky tetrahydronaphthobenzofuran substituent .

  • The sulfonamide group resists hydrolysis under mild conditions, requiring concentrated acids or bases.

Functionalization of the Tetrahydronaphthobenzofuran Moiety

The fused bicyclic system influences steric and electronic properties but is generally inert under standard conditions. Selective modifications include:

Reaction TypeConditionsProductsYieldSource
OxidationmCPBA, DCM, 0°CEpoxidation at olefinic sites40–55%
HydrogenationH₂ (1 atm), Pd/C, MeOHSaturated ring system>90%

Key Findings :

  • Oxidation targets electron-rich double bonds within the benzofuran core.

  • Hydrogenation fully saturates the tetrahydronaphtho group without affecting the sulfonamide.

Biological Activity and SAR Insights

While direct data for this compound is limited, structurally related sulfonamides exhibit:

  • P2X4 receptor antagonism : Modulated by sulfonamide substitutions .

  • Anticancer activity : Linked to bromine retention and heterocyclic rigidity .

Scientific Research Applications

Recent studies have highlighted the compound's potential as an anticancer and antimicrobial agent. Its mechanism of action primarily involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is often overexpressed in various cancers.

Anticancer Applications

Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant enzyme inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over other isoforms suggests a targeted therapeutic approach for cancer treatment . The compound has been shown to induce apoptosis in MDA-MB-231 breast cancer cell lines, significantly increasing annexin V-FITC positivity by 22-fold compared to control groups .

Antimicrobial Properties

The compound's ability to inhibit carbonic anhydrases also extends to bacterial systems, where it interferes with bacterial growth. This suggests potential applications in treating infections caused by resistant strains of bacteria .

  • Mechanistic Studies : A study conducted on benzenesulfonamide derivatives demonstrated their effectiveness as CA IX inhibitors and their ability to induce apoptosis in cancer cells. The study utilized HPLC methods for cellular uptake assessment and revealed significant cytotoxic effects on cancer cell lines .
  • Antimicrobial Evaluation : In vitro tests on various bacterial strains showed that certain derivatives possess notable antibacterial properties. The compounds were subjected to screening against both standard and clinical strains of bacteria, revealing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and benzofuran moiety may also contribute to the compound’s overall bioactivity by facilitating binding to target sites .

Comparison with Similar Compounds

Structural and Functional Insights

Bromine vs. In contrast, the ethoxy group in the tert-butyl analog (CAS 442535-94-6) introduces hydrogen-bonding capabilities . The ethyl-substituted derivative (CAS 494826-29-8) lacks halogens, reducing molecular weight and possibly improving metabolic stability .

Methyl vs. tert-Butyl/Ketone Modifications: The 8-methyl group in the target compound contributes to moderate lipophilicity (logP ~3.5 estimated), whereas the 7-ketone variant introduces a polar carbonyl group, likely reducing membrane permeability .

Synthetic Accessibility :

  • The 7-oxo derivative (CAS 406474-45-1) requires additional oxidation steps, increasing production costs compared to the methyl-substituted target compound .
  • The tert-butyl analog’s synthesis likely involves Friedel-Crafts alkylation, which demands stringent anhydrous conditions .

Commercial and Research Relevance

  • Pricing : The 7-oxo variant is priced at $298–425 per 100 mg (95% purity), reflecting its complex synthesis .
  • Pharmacological Potential: European patents (e.g., ) highlight tetrahydronaphtho[1,2-b]furan derivatives as intermediates in pharmaceuticals, though specific data on the target compound’s activity remains unpublished.

Biological Activity

4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H25BrN2O2SC_{24}H_{25}BrN_{2}O_{2}S. Its structure features a sulfonamide group which is known for its biological activity.

PropertyValue
Molecular Weight485.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP3.5

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. Research indicates that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The sulfonamide moiety in the compound is associated with antimicrobial activity. In vitro studies have shown that it exhibits significant antibacterial effects against various strains of bacteria. The mechanism appears to involve inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis .

Interaction with Serum Proteins

Studies have explored the interaction of this compound with human serum albumin (HSA), revealing a moderate binding affinity. This interaction is crucial for understanding its pharmacokinetic profile and potential therapeutic efficacy. The binding constant was determined to be significant, suggesting that the compound may have favorable distribution characteristics in biological systems .

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. The researchers attributed this effect to its ability to modulate signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Testing : In another research effort documented in Antibiotics, the compound was tested against multi-drug resistant bacterial strains. Results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its potential as a lead compound for developing new antibiotics .
  • Pharmacokinetic Studies : A comprehensive pharmacokinetic analysis using computational modeling indicated that this compound has favorable drug-like properties with no significant mutagenic effects observed in preliminary tests. However, potential hepatotoxicity was noted, warranting further investigation into its safety profile .

Q & A

Basic: What are the key synthetic pathways for 4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Bromination : Introducing bromine at specific positions on the naphthobenzofuran core using reagents like bromine in acetic acid .
  • Sulfonamide Formation : Reacting the brominated intermediate with benzenesulfonyl chloride derivatives under controlled pH and temperature to form the sulfonamide bond .
  • Cyclization : Methanolic ammonia or similar agents are used to promote cyclization, forming the tetrahydrofused ring system .
    Key intermediates should be characterized via 1H NMR^1 \text{H NMR} (e.g., δ 3.8 for CH2_2 protons, δ 6.8–8.0 for aromatic protons) and LC-MS to confirm structural integrity .

Advanced: How can reaction efficiency be improved during the cyclization step of this compound?

Answer:
Optimization strategies include:

  • Solvent Selection : Methanol or ethanol with ammonia enhances nucleophilicity, accelerating cyclization .
  • Catalysis : Transition metal catalysts (e.g., Pd/C) may reduce side reactions in brominated intermediates .
  • Temperature Control : Maintaining 0–5°C during bromination minimizes undesired polybromination .
  • Purity Monitoring : Use inline FTIR or HPLC to track reaction progress and identify byproducts (e.g., dehalogenated derivatives) .

Basic: What analytical methods are recommended for purity assessment of this compound?

Answer:

  • Solid-Phase Extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol effectively isolate the compound from complex matrices .
  • LC-MS/MS : Employ a C18 column with methanol/water gradients and electrospray ionization (ESI) for high sensitivity. Monitor m/z ratios corresponding to the molecular ion ([M+H]+^+) and bromine isotopic patterns .
  • NMR Spectroscopy : Analyze aromatic proton environments (δ 6.8–8.0) and methyl groups (δ 2.5–3.0) to confirm substitution patterns .

Advanced: How to address contradictions in reported bioactivity data for brominated benzofuran derivatives?

Answer:

  • Assay Standardization : Use validated microbial models (e.g., Staphylococcus aureus for antimicrobial studies) and control for stereochemical purity .
  • Matrix Effects : Pre-treat biological samples with SPE to remove interferents (e.g., proteins or lipids) that may skew bioactivity results .
  • Dose-Response Curves : Quantify EC50_{50} values across multiple replicates to assess reproducibility .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Containment : Use silanized glassware to prevent adsorption losses .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and N95 masks to avoid dermal/airborne exposure to brominated byproducts .
  • Waste Disposal : Neutralize acidic/basic residues before incineration to prevent halogenated dioxin formation .

Advanced: How to design environmental fate studies for this compound?

Answer:

  • Long-Term Monitoring : Follow protocols from projects like INCHEMBIOL to evaluate abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism) over 6–12 months .
  • Partitioning Studies : Measure log KowK_{\text{ow}} (octanol-water) and soil adsorption coefficients (KdK_{\text{d}}) to model environmental distribution .
  • Ecotoxicology : Use Daphnia magna or algal models to assess acute/chronic toxicity, correlating results with structural analogs (e.g., brominated benzofurans) .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace bromine with nitro or methyl groups) and compare bioactivity .
  • Computational Modeling : Perform docking studies with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock to predict binding affinities .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide, bromine) via 3D-QSAR models .

Basic: What experimental designs are suitable for studying this compound’s stability?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and varied pH (2–12) to identify degradation products .
  • Kinetic Analysis : Use HPLC to quantify degradation rates and calculate half-lives under each condition .

Advanced: How to resolve spectral ambiguities in NMR characterization?

Answer:

  • 2D NMR : Employ 1H-13C^1 \text{H-}^13 \text{C} HSQC and HMBC to assign overlapping aromatic signals and confirm connectivity .
  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to minimize solvent interference in the δ 1.0–3.0 region .

Basic: What theoretical frameworks guide research on this compound?

Answer:

  • Drug Design Principles : Apply Lipinski’s Rule of Five to assess bioavailability and medicinal chemistry potential .
  • Environmental Risk Assessment : Use the PBT (Persistence, Bioaccumulation, Toxicity) framework to prioritize ecotoxicological studies .

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